

MRC-5 cell culture protocol for beginners

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Compound of Interest		
Compound Name:	MFR-5	
Cat. No.:	B1193182	Get Quote

Application Notes: MRC-5 Cell Culture

Introduction

The MRC-5 (Medical Research Council cell strain 5) cell line is a human diploid fibroblast line with significant applications in research and biopharmaceutical production, particularly in vaccine development.[1][2] Derived in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus, this cell line is characterized by its finite lifespan and normal diploid karyotype (46,XY).[1][3] MRC-5 cells are adherent, exhibit a fibroblast-like morphology, and can undergo approximately 42 to 46 population doublings before the onset of senescence.[3][4] Their susceptibility to a range of human viruses makes them an invaluable tool for virology research and the production of vaccines for diseases like hepatitis A, polio, and rabies.[4][5]

These application notes provide a comprehensive guide for researchers new to the culture of MRC-5 cells, covering essential protocols from thawing to cryopreservation.

General Characteristics and Culture Conditions

Successful cultivation of MRC-5 cells requires maintaining specific environmental and nutritional conditions. As a finite cell line, it is crucial to monitor their population doubling level (PDL) to avoid experiments being affected by cellular senescence.



Parameter	Description	Reference
Organism	Homo sapiens (Human)	[3]
Tissue Source	Lung	[3][5]
Cell Type	Fibroblast	[1][3][4]
Morphology	Fibroblast-like	[3][4]
Karyotype	46,XY (Normal Diploid)	[3]
Growth Properties	Adherent	[3][4]
Population Doublings	Finite (approx. 42-46)	[3][5]
Biosafety Level	BSL-1	[3][5]

Culture Parameter	Recommended Condition	Reference
Temperature	37°C	[3][4][6]
CO ₂ Concentration	5%	[3][4][6]
Atmosphere	Humidified	[4]
Seeding Density	1.0 x 10 ⁴ to 1.5 x 10 ⁴ cells/cm ²	[4][6][7]
Population Doubling Time	Approx. 45 hours	[4]
Subcultivation Ratio	1:2 to 1:4	[3]
Medium Renewal	1 to 2 times per week	[3]

Materials and Reagents Complete Growth Medium Formulation

The choice of basal medium can vary, with both Eagle's Minimum Essential Medium (EMEM) and Dulbecco's Modified Eagle's Medium (DMEM) being suitable.[4][8]



Component	Final Concentration/Volume	Notes
Basal Medium (e.g., EMEM or DMEM)	to 100%	Contains essential amino acids, vitamins, and salts.[4][8]
Fetal Bovine Serum (FBS)	10%	Provides growth factors and hormones.[6]
L-Glutamine	2 mM	Essential amino acid for cell growth.[6][8]
Penicillin-Streptomycin (optional)	100 U/mL Penicillin, 100 μg/mL Streptomycin	Used to prevent bacterial contamination.[6]
Non-Essential Amino Acids (NEAA)	1% (optional)	Can enhance cell growth.[8]

Cryopreservation Medium Formulation

Proper cryopreservation is critical for long-term storage and maintaining cell viability.

Component	Final Concentration	Notes
Base Medium (Complete Growth Medium or FBS)	85-90%	Provides nutrients during the initial freezing phase.[3][9]
Dimethyl sulfoxide (DMSO)	10-15%	Cryoprotective agent that reduces ice crystal formation. [3][9]

Experimental Protocols

Protocol 1: Thawing of Cryopreserved MRC-5 Cells

This protocol is designed to rapidly thaw and establish a viable culture from a frozen vial, minimizing cell stress from the cryoprotective agent.

Workflow for Thawing MRC-5 Cells



Caption: Workflow diagram illustrating the key steps for thawing cryopreserved MRC-5 cells.

- Preparation: Warm the complete growth medium to 37°C in a water bath. Add 9 mL of the pre-warmed medium to a sterile 15 mL centrifuge tube.
- Thawing: Retrieve a vial of frozen MRC-5 cells from liquid nitrogen storage. Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line to prevent contamination. Agitate gently until only a small sliver of ice remains.[6][10]
- Dilution: Immediately decontaminate the outside of the vial with 70% ethanol. In a sterile biosafety cabinet, transfer the entire contents of the vial into the prepared 15 mL centrifuge tube containing growth medium. This dilutes the DMSO.[6]
- Cell Pelleting: Centrifuge the tube at a low speed (125 x g for 10 minutes or 300 x g for 3-5 minutes) to pellet the cells.[11] MRC-5 cells can be sensitive to DMSO, so this removal step is recommended.
- Resuspension and Plating: Carefully aspirate and discard the supernatant containing the cryoprotectant. Gently resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.
- Culturing: Transfer the cell suspension to a T-75 culture flask. Place the flask in a humidified incubator at 37°C with 5% CO₂.
- Post-Thaw Care: Change the medium after 24 hours to remove any remaining dead cells
 and residual DMSO.[5] Retain any floating cells during initial media changes, as they may
 still be viable; they can be collected by gentle centrifugation and added back to the flask.

Protocol 2: Subculturing (Passaging) MRC-5 Cells

Subculturing is performed when the cells reach 80-90% confluency to provide them with fresh nutrients and space for continued growth.

Workflow for Subculturing MRC-5 Cells

Caption: Step-by-step workflow for the subculturing or passaging of adherent MRC-5 cells.



- Preparation: Pre-warm complete growth medium, DPBS (Dulbecco's Phosphate-Buffered Saline without Calcium & Magnesium), and Trypsin-EDTA solution to 37°C.
- Washing: Once cells are 80-90% confluent, aspirate the spent culture medium from the flask.
 Briefly rinse the cell monolayer with DPBS to remove any residual serum, which contains trypsin inhibitors.[8]
- Detachment: Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a T-75 flask, ensuring the entire cell layer is covered.[8] Incubate the flask at room temperature or 37°C for 5 to 15 minutes.
 [8] Monitor the cells under a microscope until they are rounded and detached. Avoid prolonged exposure to trypsin.
- Neutralization: Add 6.0 to 8.0 mL of complete growth medium to the flask.[8] The serum in the medium will inactivate the trypsin. Gently pipette the cell suspension up and down to break up cell clumps and create a single-cell suspension.
- Cell Counting: Transfer a small aliquot of the cell suspension to determine the viable cell concentration using a hemocytometer and Trypan Blue staining.
- Seeding: Add the appropriate volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium to achieve a seeding density of 1.0 x 10⁴ to 1.5 x 10⁴ cells/cm².[4][6]
- Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Cryopreservation of MRC-5 Cells

Freezing healthy, log-phase cells allows for long-term storage and preservation of the cell line at a low population doubling level.

Workflow for Cryopreserving MRC-5 Cells

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